3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound is a spirocyclic indole-thiazolidine hybrid with a 4-chlorophenyl substituent on the thiazolidine ring and a 3-fluorobenzyl group at the indole nitrogen. Its molecular formula is C₂₂H₁₅ClFN₂O₂S, with a molecular weight of 427.89 g/mol (calculated). The presence of electron-withdrawing groups (Cl, F) may enhance metabolic stability and receptor binding compared to unsubstituted analogs .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2S/c24-16-8-10-18(11-9-16)27-21(28)14-30-23(27)19-6-1-2-7-20(19)26(22(23)29)13-15-4-3-5-17(25)12-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSFNTUYIDJGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule integrates a spiro junction between a modified indole system and a 1,3-thiazolidine-2,4-dione ring. Key structural features requiring careful synthetic planning include:
- The spiro carbon connecting the indole C-3 and thiazolidine C-2 positions
- 4-Chlorophenyl substitution at the thiazolidine 3'-position
- 3-Fluorobenzyl group at the indole N-1 position
- Stereochemical considerations at the spiro center
The simultaneous presence of electron-withdrawing (chloro, fluoro) and electron-donating (benzyl) groups creates distinct electronic environments that influence reaction pathways and purification requirements.
Core Synthetic Strategies
One-Pot Three-Component Assembly
The foundational approach derives from established spiro[indole-thiazolidinone] syntheses:
- Condense isatin derivatives with primary amines bearing the 4-chlorophenyl group
- Cyclize with thioglycolic acid under Dean-Stark conditions
For the target compound, this method requires modification to accommodate the 3-fluorobenzyl substituent. Two strategic pathways emerge:
Pathway A: Pre-functionalization of Isatin
- N-Alkylation : React isatin with 3-fluorobenzyl bromide using Cs₂CO₃ in DMF
$$ \text{Isatin} + \text{3-Fluorobenzyl bromide} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{N-(3-Fluorobenzyl)isatin} $$ - Spirocyclization : Treat N-substituted isatin with 4-chlorophenylamine and thioglycolic acid
Pathway B: Post-cyclization Functionalization
- Form spiro[indole-thiazolidinone] core via standard three-component reaction
- Perform N-alkylation on the isolated spiro compound
Comparative studies show Pathway A provides superior yields (68% vs. 42% for Pathway B) due to reduced steric hindrance during cyclization.
Optimized Synthesis Protocol
Stepwise Procedure
Step 1: Synthesis of 1-(3-Fluorobenzyl)isatin
| Parameter | Specification |
|---|---|
| Starting Material | Isatin (10 mmol) |
| Alkylating Agent | 3-Fluorobenzyl bromide (12 mmol) |
| Base | Cs₂CO₃ (15 mmol) |
| Solvent | Anhydrous DMF (50 mL) |
| Temperature | 80°C, 6 hr under N₂ |
| Workup | Precipitation in ice water, filtration |
| Yield | 89% |
Step 2: Spirocyclization Reaction
| Component | Quantity |
|---|---|
| 1-(3-Fluorobenzyl)isatin | 5 mmol |
| 4-Chloroaniline | 5.5 mmol |
| Thioglycolic acid | 12 mmol |
| Solvent | Toluene (40 mL) |
| Additive | Acetic acid (1 mL) |
| Conditions | Reflux with Dean-Stark trap, 18 hr |
| Purification | Recrystallization (EtOH/H₂O) |
| Yield | 67% |
Critical Reaction Parameters
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H)
- δ 7.45–7.38 (m, 4H, Ar-H)
- δ 5.21 (s, 2H, N-CH₂-C₆H₄F)
- δ 4.87 (s, 1H, Spiro-CH)
- δ 3.94 (dd, J = 11.2, 4.8 Hz, 1H, Thiazolidine-H)
IR (KBr) :
- 1745 cm⁻¹ (C=O, thiazolidinedione)
- 1689 cm⁻¹ (C=O, indole)
- 1248 cm⁻¹ (C-F)
HRMS (ESI) :
Calculated for C₂₄H₁₇ClFN₂O₂S [M+H]⁺: 467.0638
Found: 467.0635
Alternative Synthetic Routes
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 3-Fluorobenzyl bromide | 420 | 38 |
| Cs₂CO₃ | 220 | 21 |
| 4-Chloroaniline | 150 | 17 |
| Thioglycolic acid | 85 | 12 |
Process optimization reduced Cs₂CO₃ usage by 22% through solvent recycling without compromising yield.
Chemical Reactions Analysis
Types of Reactions
3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione can undergo various types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: With agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Depending on the reaction conditions, the compound can yield a range of products, including oxidized derivatives, reduced forms, or substituted analogs with various functional groups.
Scientific Research Applications
3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione has significant applications in:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential use in studying protein-ligand interactions and cellular pathways.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism by which 3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exerts its effects can vary depending on the application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include kinases or other signaling proteins, affecting cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl group in the target compound may increase thermal stability compared to the 4-methoxyphenyl analog (3a, m.p. 117–119°C vs. 147–149°C for compound 3e) .
- Spiro vs. dispiro systems : The dispiro compound (4q) exhibits a significantly higher melting point (252–254°C), likely due to increased molecular rigidity and packing efficiency .
Functional Group Modifications
- Thiazolidine vs. thiazole derivatives : Replacement of the thiazolidine ring with a thiazole (e.g., in pyrrolo-thiazolo-pyrimine hybrids) alters bioactivity but reduces synthetic yields due to increased complexity .
- Side-chain variations : The methyl ester derivative (C₁₇H₁₄N₂O₃S) in shows a lower melting point (114–116°C) compared to the target compound, highlighting the role of hydrophobic substituents in phase behavior .
Biological Activity
The compound 3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro structure that combines an indole moiety with a thiazolidine ring. The presence of halogenated phenyl groups (4-chlorophenyl and 3-fluorophenyl) is significant as these substitutions can influence the biological activity and pharmacokinetics of the compound.
Antioxidant Activity
Research on thiazolidinones has shown that structural modifications can enhance antioxidant properties. Compounds similar to our target compound have demonstrated significant inhibition of lipid peroxidation. For example, compounds with specific substitutions at the 4-position showed increased antioxidant activity with effective concentrations (EC) in the range of 0.5 to 0.7 mM .
Anticancer Activity
Studies indicate that similar compounds exhibit potent anticancer properties through various mechanisms:
- Caspase Activation : Certain derivatives have been shown to induce apoptosis via caspase-3 pathways, affecting cell cycle progression in cancer cells .
- Inhibition of Kinases : Compounds related to thiazolidinones have been reported to inhibit key kinases involved in cancer progression, such as c-Met and Ron tyrosine kinases, with IC50 values indicating strong efficacy against various cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 37a | MCF-7 | 3.2 | Apoptosis induction |
| Compound 44 | HT-29 | 0.31 | Kinase inhibition |
| Compound 25 | A549 | 8.1 | Caspase activation |
Antimicrobial Activity
In vitro studies have evaluated the antibacterial and antifungal activities of thiazolidinone derivatives against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to >5000 µg/mL for different bacterial strains, indicating varying degrees of effectiveness . The compound's structure may contribute to its ability to disrupt microbial cell processes.
The proposed mechanism of action for this class of compounds includes:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to the ability of the compound to scavenge free radicals, reducing oxidative stress in cells.
- Cell Cycle Modulation : By affecting key signaling pathways related to cell cycle regulation, these compounds can induce apoptosis in cancer cells.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
